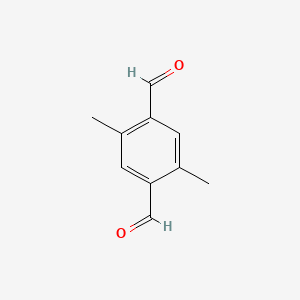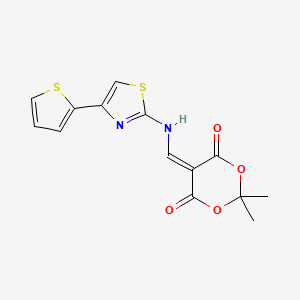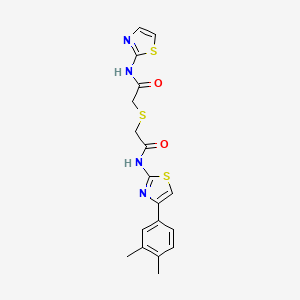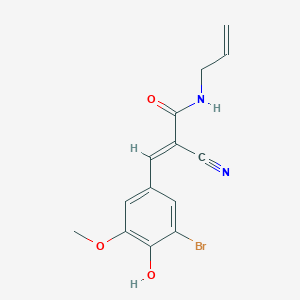
2,5-Dimethylterephthalaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to 2,5-Dimethylterephthalaldehyde, such as methyl-2-(methacroyloxy)ethyl terephthalate, has been described to provide insight into potential synthetic pathways. These compounds serve as models for understanding the polymerizability and reactivity of similar aldehyde compounds (Keyanpour-Rad & Ledwith, 1979).
Molecular Structure Analysis
The molecular structure of derivatives like 2,5-dihydroxyterephthalaldehyde has been elucidated using electron diffraction and ab initio molecular orbital studies. These analyses reveal significant intramolecular hydrogen bonding, affecting the molecule's physical and chemical properties (Borisenko, Zauer, & Hargittai, 1996).
Chemical Reactions and Properties
Research into related compounds, such as dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate, has uncovered insights into the chemical reactions and properties of 2,5-Dimethylterephthalaldehyde. These studies focus on the polymorphs of the compound and their solid-state NMR spectroscopy characteristics, indicating the structural differences and their impact on chemical properties (Strohmeier et al., 2001).
Physical Properties Analysis
The analysis of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate also provides clues to the physical properties of 2,5-Dimethylterephthalaldehyde, particularly regarding its polymorphism and the implications for color and crystal packing. Understanding these physical properties is crucial for applications in material science (Peeters et al., 2001).
Chemical Properties Analysis
The study of 2,5-dimethylisophthalaldehyde and related compounds sheds light on the chemical properties of 2,5-Dimethylterephthalaldehyde, including its reactivity and the impact of methyl substitution on its behavior in various chemical reactions. These insights are critical for developing new materials and understanding the compound's interactions in complex chemical systems (Kumar & Venkatesan, 1991).
科学的研究の応用
Molecular Structure Analysis
- Application Summary: The molecular structure of derivatives like 2,5-dihydroxyterephthalaldehyde has been elucidated using electron diffraction and ab initio molecular orbital studies.
- Methods of Application: These analyses reveal significant intramolecular hydrogen bonding, affecting the molecule’s physical and chemical properties.
- Results or Outcomes: The results of these studies provide a deeper understanding of the molecular structure of related compounds.
Biomass Conversion and Biofuel Production
- Application Summary: 2,5-Dimethylfuran, a derivative of 2,5-Dimethylterephthalaldehyde, has gained attention for its potential as a biofuel and as an intermediate for creating drop-in terephthalate polymers.
- Methods of Application: This compound can be synthesized from biomass-derived 5-(chloromethyl)furfural (CMF), offering an environmentally friendly alternative to traditional fuel sources and polymers derived from petrochemical processes.
- Results or Outcomes: The research indicates that 2,5-Dimethylfuran could be a promising alternative for traditional fuel sources and polymers.
Proton Super Flow in Covalent Organic Frameworks
- Application Summary: 2,5-Dimethylterephthalaldehyde has been used as a linker in the synthesis of covalent organic frameworks (COFs). These COFs have been used to confine H3PO4 networks, enabling proton super flow .
- Methods of Application: The COFs are synthesized under solvothermal conditions, creating hexagonal 1D open channels . The nitrogen sites on the pore walls confine and stabilize the H3PO4 network in the channels via hydrogen-bonding interactions .
- Results or Outcomes: The resulting materials enable proton super flow to enhance rates by 2–8 orders of magnitude compared to other analogues .
Use in Early Discovery Research
- Application Summary: Sigma-Aldrich provides 2,5-Dimethylterephthalaldehyde to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods of Application: The specific methods of application in early discovery research can vary widely depending on the research goals and the field of study .
- Results or Outcomes: The outcomes of this research can also vary widely, but the use of 2,5-Dimethylterephthalaldehyde in early discovery research can potentially lead to new findings and advancements in various scientific fields .
Molecular Structure Analysis
- Application Summary: The molecular structure of 2,5-Dimethylterephthalaldehyde has been analyzed .
- Methods of Application: The analysis reveals that 2,5-Dimethylterephthalaldehyde contains total 22 bond(s); 12 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 aldehyde(s) (aromatic) .
- Results or Outcomes: The results of these studies provide a deeper understanding of the molecular structure of 2,5-Dimethylterephthalaldehyde .
Safety And Hazards
特性
IUPAC Name |
2,5-dimethylterephthalaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBJDPZNCNFKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylterephthalaldehyde | |
CAS RN |
7044-92-0 |
Source


|
| Record name | 2,5-dimethylbenzene-1,4-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2495364.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2495365.png)
![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2495366.png)
![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2495372.png)

![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2495378.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)
